molecular formula C24H19ClN2O4S B14090372 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090372
M. Wt: 466.9 g/mol
InChI Key: QEKDQEMRPRYHLV-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a thiazole ring, and a propoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction involving a thioamide and a haloketone.

    Substitution Reactions: The chloro and propoxyphenyl groups are introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromeno-pyrrole core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the propoxyphenyl group.

    7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a methoxy group instead of a propoxy group.

Uniqueness

The presence of the propoxyphenyl group in 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19ClN2O4S/c1-3-9-30-16-6-4-5-14(10-16)20-19-21(28)17-11-15(25)7-8-18(17)31-22(19)23(29)27(20)24-26-13(2)12-32-24/h4-8,10-12,20H,3,9H2,1-2H3

InChI Key

QEKDQEMRPRYHLV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=CS4)C)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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